

Physical and chemical properties of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025



Macrocarpal K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Macrocarpal K**, a phloroglucinol derivative isolated from Eucalyptus species. Due to the limited availability of data specifically for **Macrocarpal K**, this guide also incorporates information from closely related macrocarpals to provide a broader context for its potential applications and mechanisms of action.

Physicochemical Properties

Macrocarpal K is a natural compound derived from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] It belongs to the class of phloroglucinols, which are polyphenolic compounds known for their role in plant defense mechanisms.[1] The fundamental physicochemical properties of **Macrocarpal K** are summarized below. While specific experimental data for some properties of **Macrocarpal K** are not readily available in the literature, the table includes computed values and data from closely related compounds for comparative purposes.



Property	Value	Reference/Note
Molecular Formula	C28H40O6	[1]
Molecular Weight	472.6 g/mol	[1]
CAS Number	218290-59-6	[1]
IUPAC Name	5-[(1R)-1-[(1S,4aS,6R,8aS)-6- (2-hydroxypropan-2-yl)-8a- methyl-4-methylidene- 1,2,3,4a,5,6,7,8- octahydronaphthalen-1-yl]-3- methylbutyl]-2,4,6- trihydroxybenzene-1,3- dicarbaldehyde	[2]
Appearance	Data not available for Macrocarpal K. Macrocarpal A is a colorless flat plate; Macrocarpal B is a slightly yellowish powder.	[3][4]
Melting Point	Data not available for Macrocarpal K. The melting point of Macrocarpal A is 198- 200 °C.	[3]
Boiling Point	Data not available.	
Solubility	Data not available for Macrocarpal K.	_
SMILES	CC(C)CINVALID-LINKC(C) (C)O)C">C@HC3=C(C(=C(C(=C30)C=0)O)C=0)O	[2]

Spectral Data

Detailed spectral data for **Macrocarpal K** are not extensively published. However, the structural elucidation of related macrocarpals has been achieved through various spectroscopic



techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data for Macrocarpal B, which shares the same molecular formula and weight as **Macrocarpal K**, are presented below as a reference.

Mass Spectrometry (MS) of Macrocarpal B

Parameter	Value	Reference
Ionization Mode	Negative Fast Atom Bombardment (FAB-MS)	[5][6]
Pseudo-parent peak (M-H) ⁻	m/z 471	[5][6]

¹H NMR Spectral Data of Macrocarpal B (in CD₃OD)

Proton	δH (ppm)	Reference
1	10.01 (1H, s)	[5]
3	3.25	[5]
4	2.32 / 1.26	[5]
5	1.96	[5]
6	1.07 / 0.91	[5]
7	1.61 / 1.43	[5]
8	1.51	[5]
9	1.51	[5]
11	1.26 / 0.91	[5]
13	1.13	[5]
14	1.13	[5]
23	0.56	[5]
24	0.49	[5]

¹³C NMR Spectral Data of Macrocarpal B (in CD₃OD)



Detailed ¹³C NMR data for Macrocarpal B can be found in the cited literature and indicate the presence of a phloroglucinol ring and a diterpene moiety.[6][7]

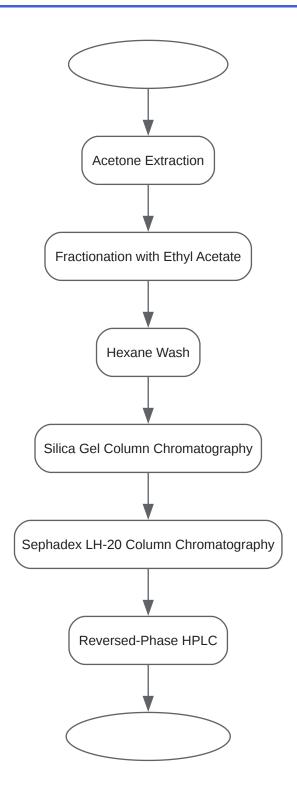
Experimental Protocols

The following protocols are generalized from methods used for the isolation and biological evaluation of macrocarpals from Eucalyptus species and can be adapted for **Macrocarpal K**.

Isolation of Macrocarpals from Eucalyptus Leaves

This protocol outlines a general procedure for the extraction and purification of macrocarpals.





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General workflow for the isolation of macrocarpals.

• Extraction: Dried and powdered leaves of Eucalyptus are extracted with 80% acetone.[4]

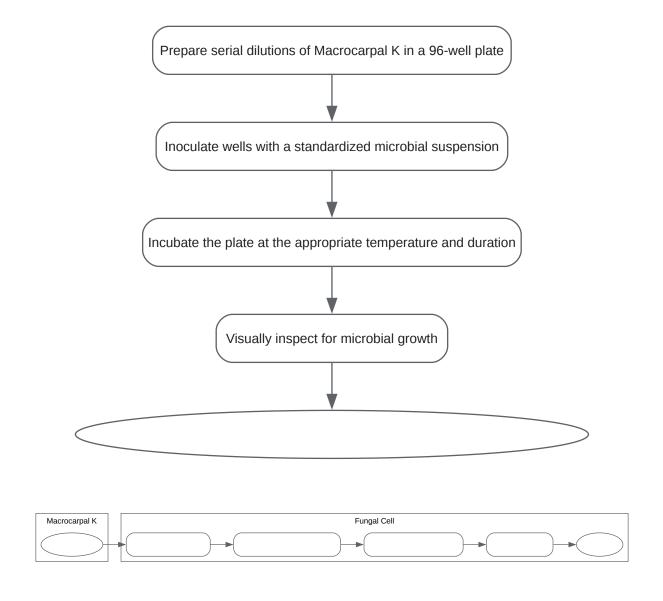


- Fractionation: The acetone extract is fractionated with ethyl acetate to separate compounds based on polarity.[4]
- Initial Chromatography: The ethyl acetate fraction is washed with hexane and then subjected to silica gel column chromatography.[4]
- Purification: Active fractions are further purified using Sephadex LH-20 column chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure macrocarpals.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.





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- To cite this document: BenchChem. [Physical and chemical properties of Macrocarpal K]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591155#physical-and-chemical-properties-of-macrocarpal-k]

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